(1-Chloro-3-methylbutan-2-yl)cyclobutane
Description
Contextualization of Cyclobutane (B1203170) Derivatives in Organic Chemistry Research
Cyclobutane derivatives are significant in organic chemistry for several reasons. Their inherent ring strain, a consequence of deviations from ideal bond angles, makes them reactive intermediates for ring-opening and ring-expansion reactions, providing pathways to more complex molecular skeletons. researchgate.netresearchgate.net This reactivity has been harnessed in the synthesis of natural products and other biologically active molecules. mdpi.com Furthermore, the unique three-dimensional arrangement of substituents on a cyclobutane ring can impart specific biological activities, making them valuable scaffolds in medicinal chemistry. The controlled synthesis of substituted cyclobutanes is a key area of research, with methods like cycloadditions and C-H functionalization being actively developed. mdpi.comnih.gov
Structural Peculiarities and Stereochemical Considerations of (1-Chloro-3-methylbutan-2-yl)cyclobutane
The structure of this compound presents several interesting features for stereochemical analysis. The molecule consists of a cyclobutane ring attached to a 1-chloro-3-methylbutan-2-yl substituent.
This compound possesses three chiral centers:
The carbon atom of the cyclobutane ring to which the substituent is attached.
The carbon atom in the side chain bonded to the cyclobutane ring (C2 of the butyl chain).
The carbon atom in the side chain bonded to the chlorine atom (C1 of the butyl chain).
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orglibretexts.org This puckering results in two distinct positions for substituents: axial and equatorial-like. The barrier to ring inversion, where these positions interchange, is relatively low. slideshare.net For a substituted cyclobutane like this compound, the bulky (1-chloro-3-methylbutan-2-yl) group would preferentially occupy an equatorial-like position to minimize steric interactions. The puckering of the ring is a delicate balance between angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain. libretexts.orgacs.org
Current Research Gaps and Motivations for In-Depth Study of this compound
A thorough review of the scientific literature reveals a significant lack of specific research on this compound. While general methods for the synthesis of cyclobutane derivatives exist, the specific synthesis and characterization of this compound are not well-documented. calstate.edu This represents a clear research gap.
The motivation for studying this particular molecule stems from several areas:
Synthetic Methodology: Developing a stereocontrolled synthesis of its eight possible stereoisomers would be a valuable academic exercise and could lead to new synthetic strategies applicable to other complex cyclobutane derivatives.
Stereochemical Influence: A detailed study of how the different stereochemical arrangements influence the physical, chemical, and potentially biological properties of the molecule would provide fundamental insights into structure-activity relationships.
Material Science and Medicinal Chemistry: Halogenated organic compounds and those with specific stereochemistry can exhibit interesting properties. Investigating this compound could reveal unforeseen applications in these fields.
Overview of Research Areas and Methodologies Applied
Future research on this compound would likely involve a combination of synthetic, analytical, and computational methods.
Potential Research Methodologies:
| Research Area | Methodologies |
|---|---|
| Synthesis | Stereoselective cycloaddition reactions, alkylation of cyclobutane precursors, C-H activation/functionalization. |
| Purification and Separation | Chiral chromatography to separate the different stereoisomers. |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry. |
| Conformational Analysis | Computational chemistry (DFT calculations), variable-temperature NMR studies. |
| Reactivity Studies | Exploration of nucleophilic substitution at the chlorinated carbon, ring-opening reactions under various conditions. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
(1-chloro-3-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(6-10)8-4-3-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
CDADUBADXAVTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)C1CCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Chloro 3 Methylbutan 2 Yl Cyclobutane
Retrosynthetic Analysis of the Compound's Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For (1-Chloro-3-methylbutan-2-yl)cyclobutane, the analysis reveals several potential disconnections.
The most logical primary disconnections are at the C-C bond connecting the cyclobutane (B1203170) ring and the alkyl side chain, and within the cyclobutane ring itself.
Disconnection 1 (Side Chain Attachment): This approach disconnects the (1-Chloro-3-methylbutan-2-yl) group from the cyclobutane ring. This suggests a synthesis where a pre-formed cyclobutane derivative is functionalized with the side chain, or a cyclobutyl precursor reacts with a synthon of the side chain. This strategy relies on forming a key C-C bond, for instance, through nucleophilic addition of an organometallic cyclobutane species to a suitable electrophile representing the side chain, or vice versa.
Disconnection 2 (Ring Formation): This strategy breaks down the cyclobutane ring into two alkene fragments, pointing towards a [2+2] cycloaddition reaction. nih.gov One alkene would be a simple cyclobutane precursor, while the other would already contain the necessary carbon skeleton of the side chain. This approach builds the ring and sets the substitution pattern simultaneously.
A third possibility involves disconnecting the chloro-group, suggesting a late-stage chlorination of a precursor alcohol, (1-(cyclobutyl)-3-methylbutan-2-ol). This alcohol could be formed via the pathways suggested by the primary disconnections.
These retrosynthetic pathways form the basis for exploring the detailed synthetic routes in the following sections.
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, the synthesis can be broadly divided into two main challenges: the formation of the substituted cyclobutane ring and the precise installation of the (1-chloro-3-methylbutan-2-yl) moiety.
The construction of the cyclobutane core is a pivotal step, with several established methods available to synthetic chemists. organic-chemistry.orgnih.gov
[2+2] cycloaddition is a powerful and direct method for synthesizing four-membered rings by combining two alkene components. nih.govkib.ac.cn This can be achieved through photochemical or thermal methods.
Photochemical [2+2] Cycloadditions: These reactions typically involve the excitation of one of the alkene partners with UV light, leading to the formation of a diradical intermediate that cyclizes to form the cyclobutane ring. baranlab.orgacs.orgresearchgate.net For the target molecule, a potential route would involve the photocycloaddition of cyclobutene (B1205218) with an appropriately substituted alkene like 1-chloro-4-methylpent-2-ene. A key consideration in this approach is controlling the regioselectivity and stereoselectivity of the cycloaddition. Sensitizers like acetone (B3395972) or benzophenone (B1666685) are often used to facilitate the reaction. baranlab.org Visible-light-mediated methods using photocatalysts have also emerged as a milder alternative to UV irradiation. organic-chemistry.orgnih.gov
Ketene-Alkene Cycloadditions: Ketenes can undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones, which are versatile intermediates. libretexts.orgnih.gov For instance, a ketene (B1206846) could react with an alkene precursor of the side chain. The resulting cyclobutanone (B123998) can then be further manipulated to remove the carbonyl group and introduce the necessary substituents. Dichloroketene is a common reagent for these reactions, often generated in situ, which can provide a dichlorocyclobutanone that may be subsequently dehalogenated. nih.govresearchgate.netacs.org Lewis acid promotion can increase reactivity and improve diastereoselectivity in these cycloadditions. nih.govresearchgate.net
| Method | Description | Key Intermediates | Typical Conditions |
|---|---|---|---|
| Photochemical Cycloaddition | Direct combination of two alkene units under UV or visible light. acs.orgnih.gov | Diradical species | UV irradiation (λ > 200 nm), often with a triplet sensitizer (B1316253) (e.g., acetone). baranlab.org |
| Ketene-Alkene Cycloaddition | Reaction of a ketene with an alkene to form a cyclobutanone intermediate. libretexts.org | Cyclobutanone | Thermal conditions; Lewis acid catalysis (e.g., EtAlCl₂) can enhance reactivity. nih.govnih.gov |
Ring contraction offers an alternative pathway to strained cyclobutane rings from more readily available five-membered ring precursors. chemistryviews.orgwikipedia.org
Wolff Rearrangement: This reaction involves the conversion of a cyclic α-diazoketone into a ketene, which can then be trapped to form a carboxylic acid derivative with a contracted ring. ntu.ac.uk A suitably substituted cyclopentanone (B42830) could be converted to its α-diazoketone derivative, which upon thermal or photochemical decomposition, would yield a cyclobutanecarboxylic acid derivative. This acid could then be converted into the target molecule through a series of functional group manipulations.
Favorskii Rearrangement: The Favorskii rearrangement of α-halocyclopentanones in the presence of a base can lead to the formation of cyclobutanecarboxylic acid esters. This method provides another route from five-membered rings to the desired four-membered core. wikipedia.org
Pyrrolidine (B122466) Contraction: Recent advances have shown that substituted pyrrolidines can undergo stereoselective ring contraction to form cyclobutanes via nitrogen extrusion from a 1,1-diazene intermediate. chemistryviews.orgntu.ac.ukacs.org This method could be applied if a suitably substituted pyrrolidine precursor can be synthesized.
| Method | Starting Material | Key Intermediate | Product |
|---|---|---|---|
| Wolff Rearrangement | α-Diazocyclopentanone | Ketene | Cyclobutanecarboxylic acid derivative |
| Favorskii Rearrangement | α-Halocyclopentanone | Cyclopropanone | Cyclobutanecarboxylic acid ester |
| Pyrrolidine Contraction | Substituted Pyrrolidine | 1,4-Biradical | Substituted Cyclobutane acs.org |
Intramolecular cyclization of radicals provides a means to form C-C bonds and construct cyclic systems. ntu.ac.uk To form a cyclobutane ring, a 1,4-radical cyclization is required. This can be achieved from an acyclic precursor containing a radical precursor (e.g., a halide or xanthate) and a radical acceptor (e.g., an alkene) in the appropriate positions. While effective for five- and six-membered rings, the formation of four-membered rings via radical cyclization can be less efficient but remains a viable synthetic tool. researchgate.net
The second major challenge is the construction of the specific side chain. This can be approached in two ways: attaching a pre-formed side chain to a cyclobutane core or building the side chain piece-by-piece on the cyclobutane ring.
Attachment of a Precursor Moiety: This strategy would involve coupling a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide or cyclobutyllithium) with an electrophilic precursor of the side chain. For example, reaction with 1-chloro-3-methyl-2-butanone would install the carbon skeleton, which would then require reduction of the ketone to an alcohol, followed by deoxychlorination. Alternatively, a nucleophilic reagent derived from the side chain could be added to cyclobutanone.
Stepwise Construction on the Ring: An alternative is to first attach a smaller fragment to the cyclobutane ring and then elaborate it. For instance, cyclobutanone could undergo a Wittig reaction with an appropriate phosphorane to install a portion of the side chain, followed by further reactions to complete the carbon skeleton. Or, cyclobutanecarboxaldehyde (B128957) could be a starting point for building the chain via aldol (B89426) reactions or additions of Grignard reagents.
Once the corresponding alcohol, (1-(cyclobutyl)-3-methylbutan-2-ol), is synthesized, the final step would be its conversion to the target chloride. Standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) could be employed for this transformation. Care would be needed to control the conditions to avoid rearrangements, which can be common in reactions involving secondary carbocation intermediates.
Introduction and Manipulation of the (1-Chloro-3-methylbutan-2-yl) Moiety
Stereoselective Chlorination Strategies
A pivotal step in the synthesis of this compound is the introduction of the chlorine atom with a high degree of stereocontrol. One potential precursor for this transformation is the corresponding alcohol, (3-methyl-1-cyclobutylbutan-2-ol). The stereoselective chlorination of such β-substituted secondary alcohols can be influenced by the choice of reagent and reaction conditions.
One plausible approach involves the use of triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS). The stereochemical outcome of this reaction, whether it proceeds with inversion or retention of configuration, is highly dependent on the steric and electronic properties of the substituents near the reaction center. rsc.org For a substrate like (3-methyl-1-cyclobutylbutan-2-ol), the bulky cyclobutyl and isopropyl groups would likely play a significant role in directing the approach of the chlorinating agent.
Table 1: Hypothetical Stereochemical Outcomes of Chlorination of (3-methyl-1-cyclobutylbutan-2-ol)
| Reagent System | Proposed Mechanism | Expected Major Stereoisomer |
| PPh₃/NCS | Appel-type reaction | Inversion or retention depending on neighboring group participation |
| SOCl₂ in pyridine | Sₙ2-like | Inversion |
| PCl₅ | Sₙi-like | Retention |
It is important to note that achieving high stereoselectivity in such systems can be challenging and may require extensive optimization of reaction parameters, including solvent, temperature, and the specific chlorinating agent employed.
Coupling Reactions Involving Halogenated Alkane Fragments
An alternative synthetic strategy involves the formation of the carbon-carbon bond between the cyclobutane ring and the butanyl side chain through a coupling reaction. This approach could utilize a cyclobutyl-containing organometallic reagent and a halogenated alkane fragment, or vice versa.
For instance, a Suzuki-Miyaura coupling reaction could potentially be employed. This would involve the preparation of a cyclobutylboronic acid or a cyclobutyltrifluoroborate (B12209022) salt, which would then be coupled with a suitable chlorinated alkane, such as 1,2-dichloro-3-methylbutane, in the presence of a palladium catalyst. organic-chemistry.org The regioselectivity of the coupling would be a critical factor to control.
Another possibility is a Negishi coupling, which would involve an organozinc reagent. A cyclobutylzinc halide could be coupled with a chloro-substituted butanyl electrophile. The success of these coupling strategies would depend on the feasibility of preparing the necessary organometallic reagents and the chemoselectivity of the coupling reaction, avoiding unwanted side reactions.
Table 2: Potential Cross-Coupling Strategies for this compound Synthesis
| Coupling Reaction | Organometallic Reagent | Halogenated Fragment | Catalyst |
| Suzuki-Miyaura | Cyclobutylboronic acid | 1,2-dichloro-3-methylbutane | Palladium(0) complex |
| Negishi | Cyclobutylzinc chloride | 1,2-dichloro-3-methylbutane | Palladium(0) or Nickel(0) complex |
| Kumada | Cyclobutylmagnesium bromide | 1,2-dichloro-3-methylbutane | Palladium(0) or Nickel(0) complex |
Functional Group Interconversions on Precursors
The synthesis of this compound can also be approached through the modification of a pre-assembled carbon skeleton containing suitable functional groups. For example, a precursor molecule with a different functional group at the desired chlorination position, such as a hydroxyl or a carbonyl group, could be synthesized first, followed by a functional group interconversion to introduce the chlorine atom.
A plausible precursor could be a cyclobutyl ketone that undergoes a Grignard reaction with an isobutylmagnesium halide to form the corresponding tertiary alcohol. Subsequent dehydration to an alkene, followed by hydrochlorination, could lead to the desired product, although controlling the regioselectivity and stereoselectivity of the hydrochlorination would be a significant challenge.
Alternatively, a precursor containing a leaving group other than chlorine, such as a tosylate or mesylate, could be prepared from the corresponding alcohol. Nucleophilic substitution with a chloride source, such as lithium chloride, could then be used to introduce the chlorine atom, typically proceeding with inversion of stereochemistry.
Protecting Group Strategies in Synthesis
In multi-step syntheses of complex molecules like this compound, the use of protecting groups can be essential to prevent unwanted side reactions. thieme-connect.de For instance, if a synthetic route involves the use of highly reactive organometallic reagents, it might be necessary to protect a carbonyl group elsewhere in the molecule.
Should a synthetic intermediate contain a ketone functionality on the cyclobutane ring, it could be protected as a ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. thieme-connect.de This protecting group is stable under many reaction conditions, including those involving Grignard reagents or organolithium compounds, and can be readily removed by acid-catalyzed hydrolysis upon completion of the desired transformation. The choice of protecting group would be dictated by the specific reaction conditions employed in the synthetic sequence.
Control of Stereochemistry in Synthesis
Given that this compound possesses multiple chiral centers, controlling the stereochemistry during its synthesis is of paramount importance to obtain a specific stereoisomer. This can be achieved through enantioselective or diastereoselective reactions, or by employing chiral auxiliaries.
Enantioselective and Diastereoselective Synthetic Pathways
The construction of the chiral centers in this compound could be achieved through various stereoselective reactions. For example, an enantioselective [2+2] cycloaddition could be used to form the cyclobutane ring with a defined stereochemistry. chemistryviews.orgnih.gov This could involve the reaction of an appropriate alkene with a ketene or another alkene under the influence of a chiral catalyst.
Diastereoselective reactions can be employed to control the relative stereochemistry of the newly formed chiral centers. For instance, the reduction of a ketone precursor containing an existing stereocenter can be influenced by that center, leading to the preferential formation of one diastereomer of the corresponding alcohol. The choice of reducing agent can have a significant impact on the diastereoselectivity of such a transformation.
Recent advances in catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes have demonstrated the ability to produce multi-substituted cyclobutanes as single diastereoisomers. nih.govresearchgate.net While not directly applicable to the target molecule, these methodologies highlight the potential for developing highly diastereoselective syntheses of complex cyclobutane structures.
Chiral Auxiliary Approaches
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, an Evans' oxazolidinone auxiliary could be used to direct the stereoselective alkylation of a carboxylic acid derivative to introduce one of the chiral centers. wikipedia.org Similarly, chiral auxiliaries like pseudoephedrine can be used to control the stereochemistry of alkylation reactions. wikipedia.org
Table 3: Potential Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Type of Reaction | Potential Application in Synthesis |
| Evans' Oxazolidinones | Stereoselective alkylation, aldol reactions | Introduction of a stereocenter on the butanyl side chain |
| Pseudoephedrine | Stereoselective alkylation | Asymmetric synthesis of a precursor acid or ketone |
| Camphorsultam | Michael additions, aldol reactions | Diastereoselective formation of a C-C bond |
The selection of the appropriate chiral auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol. The successful application of these strategies would enable the synthesis of specific stereoisomers of this compound.
Lack of Publicly Available Data Prevents a Detailed Synthetic Analysis of this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information regarding the synthetic methodologies for the chemical compound this compound. In particular, there is no available research detailing the use of asymmetric catalysis for the generation of its stereoisomers or specific techniques for its purification and isolation.
General methods for the asymmetric synthesis of chiral cyclobutane derivatives are well-documented in organic chemistry. These strategies often involve [2+2] cycloadditions, functionalization of existing cyclobutane rings, and ring-closing reactions. nih.govchemistryviews.orgresearchgate.netnih.gov Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, is a key approach in synthesizing enantiomerically enriched cyclobutanes. nih.govchemistryviews.org
Similarly, standard purification and isolation techniques such as column chromatography, distillation, and crystallization are routinely applied to purify synthetic intermediates and final products in organic synthesis. thieme-connect.debaranlab.org The specific application and optimization of these techniques would be highly dependent on the physical and chemical properties of the compound and any impurities present from a given synthetic route.
However, despite the existence of these general principles, no studies were found that specifically apply them to the synthesis or purification of this compound. The available information is limited to basic chemical properties and supplier listings. cymitquimica.com Without published research or patents describing the synthesis and purification of this specific compound, any detailed discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of an article with detailed research findings and data tables as requested is not possible at this time.
Stereochemical Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Stereoisomer Assignment
The unambiguous determination of the three-dimensional arrangement of atoms in (1-Chloro-3-methylbutan-2-yl)cyclobutane relies on sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity, relative orientation of substituents, and absolute configuration of the chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereotopic Proton/Carbon Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the constitution and relative stereochemistry of this compound. The presence of two chiral centers at C2 of the butyl chain and C1 of the cyclobutane (B1203170) ring leads to the existence of diastereomers, which are distinguishable by NMR.
The protons and carbons in the vicinity of the stereocenters are diastereotopic and, therefore, chemically non-equivalent, giving rise to distinct signals in the ¹H and ¹³C NMR spectra. For instance, the methylene protons on the cyclobutane ring (C2', C3', and C4') in a given diastereomer are diastereotopic and are expected to exhibit different chemical shifts and coupling constants.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the cyclobutane ring would likely appear as complex multiplets due to geminal and vicinal couplings. The proton at C2 of the butyl chain, being adjacent to a chlorine atom and a chiral center, would resonate at a characteristic downfield chemical shift. The diastereotopic nature of the geminal protons on the cyclobutane ring, particularly at C2' and C4', would result in separate signals for each proton, each with its own set of coupling constants to neighboring protons.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) , are crucial for determining the relative stereochemistry. NOESY experiments reveal through-space correlations between protons that are in close proximity. For this compound, NOESY correlations between the proton at C2 of the butyl chain and specific protons on the cyclobutane ring can establish the cis or trans relationship of the substituents. For example, a strong NOE between the C2-H and a proton on the same face of the cyclobutane ring would indicate a cis configuration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the diastereomeric nature of the molecule. Each carbon atom in the two diastereomers will have a slightly different chemical environment, leading to a unique set of signals for each diastereomer. The carbon bearing the chlorine atom (C1) and the carbon attached to the cyclobutane ring (C2) will show characteristic chemical shifts.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| C2-H (butyl) | 3.5 - 4.5 | m | Downfield due to proximity to Cl and cyclobutane. |
| C3-H (butyl) | 1.8 - 2.5 | m | |
| C4-H₃ (butyl) | 0.9 - 1.2 | d | Doublet due to coupling with C3-H. |
| C1'-H (cyclobutyl) | 2.5 - 3.5 | m | Methine proton on the cyclobutane ring. |
| C2'/C4'-H (cyclobutyl) | 1.5 - 2.4 | m | Diastereotopic methylene protons. |
| C3'-H (cyclobutyl) | 1.5 - 2.2 | m | Diastereotopic methylene protons. |
Note: These are predicted ranges and actual values may vary depending on the solvent and the specific diastereomer.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination
While NMR can establish the relative stereochemistry, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are employed to determine the absolute configuration of the stereoisomers. These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule.
The chromophore in this compound is the chlorine atom. The electronic transitions associated with the C-Cl bond, although weak, can give rise to a Cotton effect in the ECD and ORD spectra. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of the atoms around the chiral centers.
To assign the absolute configuration, the experimental ECD or ORD spectrum of an enantiomerically pure sample is compared with the theoretically calculated spectrum for a known configuration (e.g., (R,R) or (S,S)). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The octant rule, an empirical rule, can sometimes be used to predict the sign of the Cotton effect for simple chlorinated alkanes based on the spatial disposition of substituents relative to the chromophore.
X-ray Crystallography for Solid-State Structural Determination
In cases where a single crystal of a pure stereoisomer of this compound can be obtained, X-ray crystallography provides the most definitive method for structural elucidation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of all stereocenters.
The resulting crystal structure would unequivocally establish the relative and absolute stereochemistry of the molecule, confirming the assignments made by spectroscopic methods. Furthermore, the solid-state conformation of the cyclobutane ring and the orientation of the (1-chloro-3-methylbutan-2-yl) substituent would be revealed.
Chromatographic Methods for Stereoisomer Separation
The analysis and isolation of the individual stereoisomers of this compound are accomplished using chiral chromatographic techniques. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of the enantiomers and diastereomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including haloalkanes.
The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal resolution.
Interactive Data Table: Potential Chiral HPLC Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) |
| Mobile Phase | Hexane/Isopropanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (at low wavelength) or Refractive Index (RI) |
Gas Chromatography (GC) for Volatile Stereoisomers
Given the likely volatility of this compound, chiral Gas Chromatography (GC) is another suitable method for the separation of its stereoisomers. Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.
The separation mechanism in chiral GC involves the formation of transient diastereomeric inclusion complexes between the analytes and the cyclodextrin cavity of the stationary phase. The different stabilities of these complexes for each stereoisomer lead to different retention times and, thus, their separation.
Interactive Data Table: Potential Chiral GC Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., β- or γ-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized temperature ramp for resolution |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Reactivity and Reaction Mechanisms
Reactivity of the Cyclobutane (B1203170) Ring System
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is less strained than cyclopropane (B1198618) but significantly more so than cyclopentane (B165970) or cyclohexane (B81311). nih.gov This strain energy is a critical driving force for reactions that lead to the cleavage of the ring. researchgate.net Consequently, cyclobutane derivatives can undergo ring-opening under thermal, photochemical, acidic, basic, and various other reaction conditions. researchgate.net
Ring-opening reactions are a hallmark of cyclobutane chemistry, often leading to the formation of more stable, linear, or larger-ring systems. These reactions can be initiated by various stimuli and proceed through different mechanistic pathways. When appropriately substituted, these ring-opening events can be followed by complex skeletal rearrangements, providing access to intricate molecular architectures. researchgate.net
Thermal Ring Cleavage: Under thermal conditions, cyclobutanes can undergo conrotatory ring opening to form butadienes. This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of the reaction. wikipedia.org For a substituted cyclobutane like (1-Chloro-3-methylbutan-2-yl)cyclobutane, thermal cleavage would be expected to yield a substituted 1,3-butadiene (B125203) derivative. The reaction proceeds through a biradical intermediate, and the activation energy for the thermal cycloreversion of cyclobutane itself is quite high. nih.govacs.org However, substituents can influence this barrier.
| Reaction Type | Conditions | Stereochemistry | Intermediate |
| Thermal Ring Opening | High Temperature | Conrotatory | Biradical |
| Photochemical Ring Opening | UV Irradiation | Disrotatory | Excited State |
Photochemical Ring Cleavage: In contrast to thermal cleavage, photochemical ring opening of cyclobutanes proceeds via a disrotatory mechanism. wikipedia.org Irradiation with ultraviolet light excites the molecule to a higher energy state, where the symmetry constraints for the reaction are different. This allows for a different stereochemical pathway, often leading to products that are isomeric to those formed under thermal conditions. The quantum efficiency of photochemical cleavage can vary depending on the specific structure of the cyclobutane derivative. nih.gov
Acid-Catalyzed Ring Opening: The cyclobutane ring in this compound is susceptible to cleavage under acidic conditions. researchgate.net Protonation of the chlorine atom or the cyclobutane ring itself can initiate the ring-opening process. The reaction likely proceeds through a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before subsequent reaction. The regioselectivity of the ring opening will be influenced by the stability of the resulting carbocation. For instance, cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring (where C1 is the carbon attached to the alkyl chain) could lead to different carbocationic intermediates, with the more substituted (and therefore more stable) carbocation being favored.
Base-Catalyzed Ring Opening: While less common than acid-catalyzed opening, base-catalyzed ring-opening reactions of cyclobutanes can occur, particularly if the ring is activated by electron-withdrawing groups. researchgate.net In the case of this compound, a strong base could potentially induce an elimination reaction, leading to the formation of a cyclobutene (B1205218), or under forcing conditions, promote ring cleavage.
| Catalyst Type | Intermediate | Potential Products |
| Acid | Carbocation | Alkenes, Alcohols, Ethers (depending on nucleophile) |
| Base | Carbanion (if activated) | Alkenes, Rearranged products |
Direct nucleophilic attack on an unsubstituted cyclobutane ring is generally difficult due to the low reactivity of the C-C sigma bonds. nih.gov However, the presence of substituents can activate the ring towards nucleophilic attack. In donor-acceptor cyclobutanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic ring-opening is a well-established reaction. acs.orgchemistryviews.org For this compound, while not a classic donor-acceptor system, the chloroalkyl group can influence the electronic properties of the ring. A strong nucleophile could potentially attack one of the carbon atoms of the cyclobutane ring, leading to ring cleavage, especially if the reaction is assisted by a Lewis acid to activate the substrate. researchgate.net
Electrophilic cleavage is a common reaction for strained rings like cyclopropane and, to a lesser extent, cyclobutane. acs.org Electrophiles can attack the C-C bonds of the cyclobutane ring, leading to its opening. For example, reaction with halogens in the presence of a Lewis acid could lead to the addition of the halogen across a cleaved C-C bond of the cyclobutane ring. The regioselectivity of this cleavage would be directed by the substituents on the ring.
[2+2] cycloreversion is the reverse of a [2+2] cycloaddition reaction and represents a key pathway for the cleavage of cyclobutane rings. nih.gov Thermally, this reaction is symmetry-forbidden according to the Woodward-Hoffmann rules for a concerted pathway, and thus often proceeds through a high-energy biradical intermediate. nih.govacs.org Photochemically, the reaction is symmetry-allowed and can proceed in a concerted fashion. wikipedia.orgnih.gov For this compound, a [2+2] cycloreversion would lead to the formation of cyclobutane and 1-chloro-3-methylbut-1-ene, or other isomeric alkenes depending on the bonds that are cleaved. The likelihood of this specific fragmentation pathway would depend on the relative stability of the potential products.
| Reaction Type | Symmetry Rules (Concerted) | Mechanism |
| Thermal [2+2] Cycloreversion | Forbidden | Stepwise (Biradical) |
| Photochemical [2+2] Cycloreversion | Allowed | Concerted |
Ring Opening Reactions and Skeletal Rearrangements
Reactivity of the Halogen (Chlorine) Substituent
The primary chloroalkane functionality is the most reactive site in the molecule under many conditions. Its reactions are heavily influenced by the significant steric hindrance imposed by the adjacent tertiary carbon atom, which is substituted with both a cyclobutyl and an isopropyl group. This unique structure leads to a complex competition between substitution and elimination pathways.
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The operative mechanism, either SN1 or SN2, is highly dependent on the reaction conditions and the structure of the substrate.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. libretexts.org Typically, primary alkyl halides are highly reactive towards SN2 reactions. viu.cancert.nic.in However, in the case of this compound, the rate of SN2 reaction is expected to be exceptionally slow. This is due to the severe steric hindrance created by the bulky cyclobutyl and isopropyl groups on the β-carbon (the carbon adjacent to the C-Cl bond). chemistrysteps.commasterorganicchemistry.comscribd.com These groups physically obstruct the nucleophile's path to the electrophilic carbon, destabilizing the crowded transition state. scribd.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. quora.com This pathway is generally disfavored for primary alkyl halides because of the high instability of the resulting primary carbocation. quora.com However, for this specific molecule, a 1,2-hydride shift from the adjacent tertiary carbon to the primary carbon could occur following the departure of the chloride ion. This rearrangement would transform the unstable primary carbocation into a much more stable tertiary carbocation. This possibility suggests that under conditions favoring ionization (polar protic solvents, weak nucleophiles), an SN1 pathway could be viable. chemistrysteps.comyoutube.com
| Feature | SN2 Pathway Analysis | SN1 Pathway Analysis |
| Substrate | Primary (1°) alkyl chloride. | Primary (1°) alkyl chloride, but rearrangement is possible. |
| Kinetics | Bimolecular: Rate = k[Alkyl Halide][Nucleophile]. viu.ca | Unimolecular: Rate = k[Alkyl Halide]. viu.ca |
| Steric Hindrance | Highly disfavored due to extreme steric bulk at the β-carbon, impeding backside attack. chemistrysteps.commasterorganicchemistry.com | Steric hindrance promotes ionization and carbocation formation. chemistrysteps.com |
| Carbocation | No intermediate formed. quora.com | A highly unstable primary carbocation would form initially, but a 1,2-hydride shift would lead to a stable tertiary carbocation. |
| Nucleophile | Favored by strong, unhindered nucleophiles. masterorganicchemistry.com | Favored by weak nucleophiles (e.g., water, alcohols). chemistrysteps.com |
| Solvent | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMSO). chemistrysteps.com | Favored by polar protic solvents (e.g., water, ethanol) which stabilize the carbocation intermediate. chemistrysteps.com |
| Stereochemistry | Inversion of configuration at the electrophilic carbon. libretexts.org | Racemization, as the nucleophile can attack the planar carbocation from either face. pdx.edu |
| Predicted Reactivity | Very slow. | Possible, proceeding via rearrangement. |
Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene through the removal of a hydrogen atom and the chlorine atom from adjacent carbons.
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step reaction where a base removes a proton from the β-carbon at the same time the chloride leaving group departs. libretexts.org This pathway requires a strong base. For this compound, the β-carbon possesses a hydrogen atom that can be abstracted. Given that the SN2 pathway is sterically hindered, the E2 reaction is likely to be a major competing pathway, especially when strong, bulky bases like potassium tert-butoxide are used. youtube.commsu.edu Bulky bases favor elimination over substitution because abstracting a peripheral proton is less sterically demanding than attacking the hindered carbon center. msu.edu The major product would be 2-cyclobutyl-3-methylbut-1-ene.
The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org After the formation and rearrangement to the stable tertiary carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form a double bond. libretexts.org Two potential products could be formed: the Zaitsev product (the more substituted alkene) and the Hofmann product (the less substituted alkene). In this case, abstraction of a proton from the tertiary carbon of the isopropyl group would lead to the more stable, tetrasubstituted alkene (2-cyclobutyl-3-methylbut-2-ene), which would be the major product according to Zaitsev's rule. msu.edu
| Feature | E2 Pathway Analysis | E1 Pathway Analysis |
| Mechanism | Concerted (single step). libretexts.org | Stepwise, via carbocation intermediate. libretexts.org |
| Kinetics | Bimolecular: Rate = k[Alkyl Halide][Base]. libretexts.org | Unimolecular: Rate = k[Alkyl Halide]. libretexts.org |
| Base Strength | Requires a strong base (e.g., OH⁻, RO⁻). libretexts.org | Favored by weak bases (e.g., H₂O, ROH). libretexts.org |
| Solvent | Less dependent on solvent polarity than E1. | Favored by polar protic solvents that promote ionization. |
| Competition | Competes with the SN2 reaction. Favored over SN2 by steric hindrance and bulky bases. youtube.comnih.gov | Competes with the SN1 reaction. Favored over SN1 by higher temperatures. youtube.com |
| Regioselectivity | Can form Zaitsev or Hofmann products. Bulky bases favor the Hofmann product. msu.edu | Strongly favors the Zaitsev (more substituted) product. libretexts.org |
| Predicted Product | 2-cyclobutyl-3-methylbut-1-ene. | Major product: 2-cyclobutyl-3-methylbut-2-ene (after rearrangement). |
The carbon-chlorine bond can undergo homolytic cleavage when exposed to energy sources like ultraviolet (UV) light or high temperatures. purdue.edu This initiates a radical chain reaction. utexas.edu
Initiation: The C-Cl bond breaks, forming a primary alkyl radical and a chlorine radical. libretexts.org this compound + energy → •CH₂(CH(cyclobutane))CH(CH₃)₂ + Cl•
Propagation: The generated alkyl radical can participate in a variety of reactions. For example, it can abstract a hydrogen atom from a solvent or another molecule, or it can be used in radical addition reactions. utexas.edulibretexts.org
Termination: The reaction ceases when two radicals combine. This can involve the coupling of two alkyl radicals, two chlorine radicals, or one of each. purdue.edulibretexts.org
Such radical processes are fundamental to reactions like the reduction of the alkyl halide with tributyltin hydride or in certain polymerization and addition reactions.
Reactivity of the Methyl and Isopropyl Moieties
The alkane portions of the molecule, specifically the methyl and isopropyl groups, are generally less reactive than the C-Cl bond. Their reactions typically require harsh conditions or specialized catalysts that can activate C-H bonds.
The C-H bonds in the methyl and isopropyl groups are resistant to oxidation. Strong oxidizing agents under vigorous conditions can lead to the oxidation of these groups, but such reactions often lack selectivity and can result in cleavage of C-C bonds or complete combustion. The tertiary C-H bond within the isopropyl group is the most susceptible to initial attack, particularly in radical-mediated oxidation processes, potentially leading to the formation of a tertiary alcohol. libretexts.org Milder, more selective oxidation methods are a subject of modern chemical research. researchgate.net
The selective conversion of a C-H bond to a C-functional group bond, known as C-H functionalization, is a powerful strategy in modern synthesis. umich.edu The this compound molecule possesses several distinct types of C-H bonds, each with different potential reactivities.
The reactivity of a C-H bond often correlates with its bond dissociation energy (BDE), with weaker bonds being more reactive, especially in radical reactions. The general trend for C-H bond reactivity is: tertiary > secondary > primary. libretexts.org
| C-H Bond Type | Location(s) in the Molecule | Relative Reactivity (Radical) | Potential Functionalization |
| Primary (1°) | Methyl groups of the isopropyl moiety | Low | Challenging to functionalize selectively. |
| Secondary (2°) | CH₂ groups of the cyclobutane ring | Medium | Possible site for halogenation or oxidation. |
| Tertiary (3°) | CH of the isopropyl group; CH attached to the cyclobutane ring | High | Most likely site for radical-mediated functionalization (e.g., halogenation, oxidation). libretexts.orgnih.gov |
Modern synthetic methods employing transition metal catalysis can offer alternative selectivities, sometimes favoring less reactive primary C-H bonds through directed reactions. umich.edu Such late-stage functionalization techniques could allow for the precise modification of the methyl or isopropyl groups to generate analogues of the parent compound. nih.govnih.gov
Lack of Research Data on this compound in Domino and Cascade Reactions
A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented reactivity of this compound, particularly concerning its participation in domino and cascade reactions. Despite the growing interest in complex molecular transformations initiated by strained ring systems, specific research detailing the behavior of this substituted chlorocyclobutane (B72530) in such reaction sequences is not presently available.
Domino and cascade reactions, which involve a series of intramolecular transformations where the preceding reaction sets up the functionality for the subsequent one, are of considerable interest in synthetic chemistry for their efficiency in building molecular complexity. Strained carbocycles, such as cyclobutanes, are often employed as precursors in these reactions due to the potential for ring-opening and subsequent rearrangements.
However, searches for studies outlining the initiation of such cascades using this compound have not yielded any specific research findings. Consequently, there is no available data to populate tables regarding reaction conditions, catalysts, product yields, or mechanistic pathways for this particular compound. The influence of the chloro, isopropyl, and cyclobutyl substituents on the initiation and propagation of a domino or cascade sequence remains an unexplored area of chemical research.
Further investigation into the reactivity of analogous substituted chlorocyclobutanes could potentially offer insights, but no direct data for this compound exists in the current body of scientific literature. Therefore, a detailed discussion under the specified outline cannot be provided at this time.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different isomers and conformers of (1-Chloro-3-methylbutan-2-yl)cyclobutane.
The presence of a flexible cyclobutane (B1203170) ring and a substituted butyl side chain gives rise to a complex conformational landscape for this compound. The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgic.ac.uk This puckering creates two distinct positions for substituents: axial and equatorial.
For this compound, different conformers would arise from:
The puckering of the cyclobutane ring.
The orientation of the (1-Chloro-3-methylbutan-2-yl) group relative to the ring (axial vs. equatorial).
Rotation around the C-C single bonds within the side chain.
Geometry optimization using methods like Density Functional Theory (DFT) would be employed to find the minimum energy structures of these various conformers. acs.org The relative energies of these optimized geometries would then be calculated to determine their thermodynamic stability. It is generally expected that conformers with bulky substituents in the equatorial position are more stable to minimize steric hindrance. acs.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | 1.5 - 3.0 |
| 3 | Equatorial (rotated side chain) | 0.5 - 1.5 |
| 4 | Axial (rotated side chain) | 2.0 - 4.0 |
| Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclobutanes. |
Computational methods can be used to calculate the activation energies for potential reactions involving this compound. Key reactions could include nucleophilic substitution at the carbon bearing the chlorine atom or thermal decomposition involving ring-opening of the cyclobutane ring.
For a nucleophilic substitution reaction (e.g., with a hydroxide (B78521) ion), a quantum chemical calculation could map the potential energy surface from reactants to products. organic-chemistry.orgbyjus.comwikipedia.org This would involve locating the transition state structure and calculating its energy relative to the reactants to determine the activation barrier. The mechanism (SN1 vs. SN2) could also be investigated by analyzing the intermediate species. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com
Thermal ring-opening of cyclobutane to form two ethylene (B1197577) molecules is a well-studied process with a high activation energy. vaia.comarxiv.org For a substituted cyclobutane, various decomposition pathways would be possible, and computational chemistry could predict the most favorable route by comparing the activation energies of different transition states. acs.orgresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, ECD, IR) for Structural Confirmation and Stereoisomer Differentiation
Computational spectroscopy is a valuable tool for predicting the spectral properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C NMR spectra can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations would be performed on the optimized geometries of the different possible diastereomers and conformers. The predicted spectra for each isomer would be unique, allowing for differentiation. For instance, the chemical shift of the proton and carbon attached to the chlorine atom, as well as those in the cyclobutane ring, would be highly sensitive to the stereochemistry.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. optica.orgdtic.mildocbrown.info Characteristic peaks for C-H stretching, C-Cl stretching, and vibrations of the cyclobutane ring would be identified. dtic.mildocbrown.info While many vibrations are complex, certain regions of the IR spectrum can be correlated with the presence of the cyclobutane ring system. optica.orgdtic.mil
Electronic Circular Dichroism (ECD): Since this compound is a chiral molecule, it would exhibit an ECD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum, which is crucial for determining the absolute configuration of the different stereoisomers.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Diastereomer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Cl | 60 - 70 |
| C-cyclobutane (CH) | 40 - 50 |
| C-cyclobutane (CH₂) | 20 - 30 |
| C-isopropyl (CH) | 30 - 40 |
| C-isopropyl (CH₃) | 15 - 25 |
| Note: This data is illustrative and based on typical chemical shift ranges for similar structural motifs. |
Reaction Pathway Analysis and Transition State Identification
For any proposed chemical transformation of this compound, computational chemistry can be used to elucidate the detailed reaction mechanism. This involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.
Methods such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state connects the intended reactants and products. researchgate.net This type of analysis provides a step-by-step understanding of the bond-breaking and bond-forming processes, which is essential for rationalizing reaction outcomes and designing new synthetic routes. For example, in a dehydrochlorination reaction, pathway analysis could determine whether the reaction proceeds via an E1 or E2 mechanism and predict the regioselectivity of double bond formation.
Molecular Dynamics Simulations for Conformational Landscapes and Interconversion
While quantum chemical calculations provide information on stationary points, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound at a given temperature. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time.
From these trajectories, one can:
Explore the accessible conformational space and identify the most populated conformers.
Study the pathways and timescales of interconversion between different conformers, such as the puckering of the cyclobutane ring or rotation of the side chain. saskoer.ca
Simulate the behavior of the molecule in different solvent environments to understand solute-solvent interactions.
Strain Energy Analysis of the Cyclobutane Ring in the Compound
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol for the unsubstituted ring) due to a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions of C-H bonds). masterorganicchemistry.comlibretexts.orgwikipedia.orgmasterorganicchemistry.comreadchemistry.com
Table 3: Comparison of Ring Strain Energies
| Compound | Ring Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | ~27.6 |
| Cyclobutane | ~26.3 masterorganicchemistry.com |
| Cyclopentane (B165970) | ~7.1 nih.gov |
| Cyclohexane (B81311) | ~0 |
| This compound (Hypothetical) | 25 - 28 |
| Note: The value for the title compound is an estimate based on the known strain of cyclobutane and the potential effects of substitution. |
Applications in Advanced Organic Synthesis
(1-Chloro-3-methylbutan-2-yl)cyclobutane as a Chiral Building Block
Substituted cyclobutanes are frequently employed as chiral building blocks in organic synthesis. The stereochemical complexity of this compound, which contains multiple stereocenters, theoretically makes it a candidate for use in asymmetric synthesis. The specific spatial arrangement of the chloro, isopropyl, and cyclobutyl groups could be leveraged to induce stereoselectivity in subsequent reactions. However, there is a lack of specific published research demonstrating the resolution of its enantiomers or its application as a chiral auxiliary or starting material in the synthesis of enantiopure compounds.
Utilization in the Synthesis of Complex Natural Products and Analogues
Cyclobutane (B1203170) moieties are present in a variety of natural products, and synthetic cyclobutane derivatives are crucial intermediates in their total synthesis. researchgate.netresearchgate.net The strained four-membered ring can be a key structural element or a precursor to more complex carbocyclic frameworks through ring-opening or rearrangement reactions. While compounds with the cyclobutane core are integral to natural product synthesis, no specific instances of this compound being used in the synthesis of a complex natural product or its analogues have been documented in the available literature.
Role in Methodological Developments in Cyclobutane Chemistry
The unique ring strain of cyclobutanes makes them interesting substrates for developing new synthetic methodologies. researchgate.netresearchgate.net Reactions involving C-C bond activation, ring expansion, and functionalization of the cyclobutane core are areas of active research. The presence of a chlorine atom in this compound suggests it could be a substrate for cross-coupling reactions or nucleophilic substitutions, potentially leading to novel functionalized cyclobutanes. However, a review of the literature does not yield specific studies where this compound has been used to develop new synthetic methods in cyclobutane chemistry.
Precursor for Novel Heterocyclic and Carbocyclic Systems via Ring Transformations
The inherent ring strain of the cyclobutane ring in this compound makes it a potential precursor for a variety of ring transformation reactions. researchgate.net For instance, under thermal or catalytic conditions, the ring could expand to form cyclopentane (B165970) or cyclohexane (B81311) derivatives. Additionally, the substituents on the cyclobutane could participate in intramolecular reactions leading to the formation of bicyclic or heterocyclic systems. Despite these possibilities, there is no specific research detailing the use of this compound as a precursor for such transformations.
Applications in Materials Science (e.g., Polymer Chemistry)
Cyclobutane derivatives can be utilized in materials science, for example, as monomers in polymerization reactions. The rigid and strained nature of the cyclobutane ring can impart unique thermal and mechanical properties to polymers. While this is a known application for some cyclobutane-containing molecules, there is no available information to suggest that this compound has been specifically investigated or used in the field of polymer chemistry or materials science.
Future Research Directions and Outlook
Exploration of Undiscovered Synthetic Routes and Reactions
While the synthesis of (1-Chloro-3-methylbutan-2-yl)cyclobutane is not extensively documented, future research could focus on developing stereocontrolled synthetic pathways. A plausible and unexplored route could involve the [2+2] cycloaddition of vinylcyclobutane with a suitable electrophilic chlorine source, catalyzed by a chiral Lewis acid to control the diastereoselectivity at the two stereocenters. Another avenue for exploration is the functionalization of a precursor molecule, such as (3-methylbutan-2-yl)cyclobutane, through radical chlorination, although this would likely yield a mixture of isomers requiring sophisticated separation techniques.
Further research into the reactivity of this compound is warranted. For instance, dehydrochlorination reactions could lead to the formation of novel cyclobutane-containing alkenes, which are valuable building blocks in organic synthesis. The steric hindrance imposed by the isopropyl group is expected to play a significant role in the regioselectivity of such elimination reactions, favoring the formation of the less sterically hindered alkene. Nucleophilic substitution reactions at the chlorinated carbon are also a rich area for investigation, with the potential to introduce a wide variety of functional groups.
Development of New Catalytic Systems for Transformations of this compound
The development of novel catalytic systems for the transformation of this compound represents a significant opportunity for innovation. Transition-metal catalysis, particularly with palladium, nickel, or copper, could be employed for cross-coupling reactions. For example, Suzuki, Stille, or Sonogashira couplings could be used to form new carbon-carbon bonds at the chlorinated position, attaching aryl, vinyl, or alkynyl groups respectively. The challenge will be to develop catalysts that are active enough to overcome the steric hindrance around the chlorine atom and can operate under mild conditions to avoid ring-opening of the cyclobutane (B1203170).
Photoredox catalysis offers another promising direction. lookchem.com The use of visible light and a suitable photocatalyst could enable radical-mediated transformations that are otherwise difficult to achieve. For instance, a photoredox-catalyzed reaction could facilitate the coupling of this compound with various nucleophiles or the generation of a cyclobutyl radical for addition to alkenes or alkynes.
| Potential Catalytic Transformation | Catalyst System | Potential Product |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | (1-Aryl-3-methylbutan-2-yl)cyclobutane |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | (1-Alkynyl-3-methylbutan-2-yl)cyclobutane |
| Photoredox-mediated C-N Coupling | Ir(ppy)₃, NiBr₂·diglyme | (1-Amino-3-methylbutan-2-yl)cyclobutane |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational modeling will be an indispensable tool for guiding future research on this compound. Density Functional Theory (DFT) calculations can be used to predict the outcomes of various reactions, saving significant experimental time and resources. mdpi.comacs.org For instance, DFT could be used to model the transition states of nucleophilic substitution and elimination reactions to predict the major products and their stereochemistry. acs.org
Molecular dynamics simulations could also provide insights into the conformational flexibility of the molecule and how this affects its reactivity. nih.gov This would be particularly useful for designing catalysts and predicting the selectivity of reactions. Furthermore, computational screening of potential catalysts could accelerate the discovery of new and efficient catalytic systems for the transformations of this compound.
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms and transition states | Product ratios and stereoselectivity |
| Molecular Dynamics (MD) | Conformational analysis and catalyst-substrate interactions | Catalyst efficiency and selectivity |
| Virtual Screening | Discovery of new catalysts | Identification of promising catalyst candidates |
Potential for Derivatization into Novel Organic Scaffolds
The derivatization of this compound can lead to the creation of novel organic scaffolds with potential applications in medicinal chemistry and materials science. The substitution of the chloro group with various functional groups such as amines, azides, thiols, or phosphines can generate a library of new compounds. These derivatives could be screened for biological activity or used as ligands for metal catalysts.
Ring-expansion reactions of the cyclobutane moiety, perhaps triggered by the initial substitution of the chloro group, could lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. mdpi.com Such transformations would provide access to a diverse range of carbocyclic structures that are prevalent in natural products and pharmaceuticals.
Integration into Supramolecular Chemistry or Nanotechnology (if applicable to academic theory/mechanisms)
The unique shape and functionality of this compound and its derivatives could be exploited in the fields of supramolecular chemistry and nanotechnology. For instance, derivatives bearing hydrogen-bonding motifs could self-assemble into well-defined supramolecular structures such as capsules or tubes.
In the realm of nanotechnology, cyclobutane-containing molecules have been investigated for the construction of molecular rods and other nanoscale objects. nih.govchemrxiv.orgrsc.org The rigid and strained nature of the cyclobutane ring can impart specific mechanical properties to these nanostructures. Future research could explore the polymerization of functionalized derivatives of this compound to create novel polymers with unique thermal or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
